molecular formula C17H25BrN2O B3854082 4-(4-bromophenyl)-1'-methyl-1,4'-bipiperidin-4-ol

4-(4-bromophenyl)-1'-methyl-1,4'-bipiperidin-4-ol

Cat. No.: B3854082
M. Wt: 353.3 g/mol
InChI Key: OUZDGWFNXACSFL-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-1’-methyl-1,4’-bipiperidin-4-ol” is a complex organic molecule. It contains a bipiperidinyl core, which is a structure found in many pharmaceuticals and biologically active compounds. The molecule also has a bromophenyl group, which is a common motif in medicinal chemistry due to its ability to participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the bipiperidinyl core, followed by the introduction of the bromophenyl and methyl groups. The exact synthetic route would depend on the specific reactivity and compatibility of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry. These techniques would provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The bromophenyl group in the molecule is likely to be reactive, and could participate in various types of chemical reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, brominated compounds can sometimes be hazardous due to the potential for bromine to be released. Therefore, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

4-(4-bromophenyl)-1-(1-methylpiperidin-4-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O/c1-19-10-6-16(7-11-19)20-12-8-17(21,9-13-20)14-2-4-15(18)5-3-14/h2-5,16,21H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZDGWFNXACSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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